
Carboetomidato
Descripción general
Descripción
Carboetomidate is a pyrrole etomidate analog . It is three orders of magnitude less potent an inhibitor of in vitro cortisol synthesis than etomidate and does not inhibit in vivo steroid production . It is a hypnotic agent that interacts weakly with 11β-Hydroxylase .
Molecular Structure Analysis
Carboetomidate, like etomidate, can fit into the heme-containing pocket that forms 11β-hydroxylase’s active site. It poses with its carbonyl oxygens interacting with the heme iron and its phenyl rings stacking with phenylalanine-80 .Physical And Chemical Properties Analysis
Carboetomidate has a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol . It has a computed XLogP3-AA of 3.2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5, an exact mass of 243.125928785 g/mol, and a monoisotopic mass of 243.125928785 g/mol .Aplicaciones Científicas De Investigación
Anestesia
El Carboetomidato es un potente agente hipnótico que se usa a menudo en la anestesia {svg_1}. Es un análogo del Etomidato, un sedante hipnótico, pero a diferencia del Etomidato, el this compound está diseñado para no suprimir la función adrenocortical {svg_2}. Esto lo convierte en un nuevo sedante hipnótico prometedor para su posible uso en pacientes críticamente enfermos en los que la supresión adrenocortical es indeseable {svg_3}.
Perfil hemodinámico estable
El this compound se destaca entre otros agentes anestésicos por tener un perfil cardiorrespiratorio notablemente estable {svg_4}. No produce depresión cardiovascular o respiratoria {svg_5}. Esto lo hace adecuado para pacientes que requieren hemodinámica estable durante los procedimientos quirúrgicos {svg_6}.
Función adrenocortical
A diferencia del Etomidato, el this compound no suprime la síntesis de esteroides por la glándula adrenal que son necesarios para la supervivencia {svg_7}. Esta es una ventaja significativa, ya que evita los posibles efectos secundarios asociados con la supresión adrenocortical {svg_8}.
Inhibición de la síntesis de cortisol
El this compound es un inhibidor de la síntesis de cortisol in vitro por células adrenocorticales tres órdenes de magnitud menos potente que el Etomidato {svg_9}. Esto significa que tiene un riesgo mucho menor de causar insuficiencia adrenal, una condición que puede ocurrir cuando el cuerpo produce cantidades insuficientes de ciertas hormonas producidas por sus glándulas suprarrenales {svg_10}.
Cambios hemodinámicos mínimos
En ratas, el this compound causó cambios hemodinámicos mínimos {svg_11}. Esto sugiere que podría usarse en situaciones en las que mantener estable la presión arterial y la frecuencia cardíaca es crítico {svg_12}.
No supresión de la función adrenocortical a dosis hipnóticas
El this compound no suprimió la función adrenocortical a dosis hipnóticas en ratas {svg_13}. Esto indica que se puede usar en dosis suficientes para inducir la hipnosis sin correr el riesgo de suprimir la función adrenocortical {svg_14}.
Propiedades
IUPAC Name |
ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOWTHHYBWOJL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673042 | |
| Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257067-10-9 | |
| Record name | Carboetomidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOETOMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



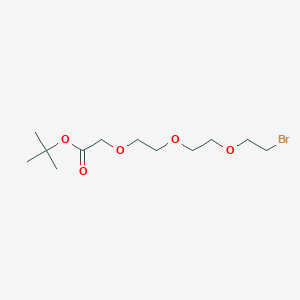
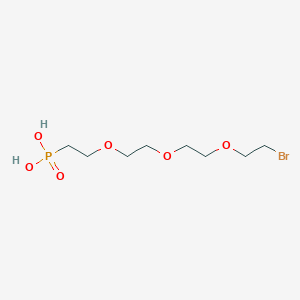
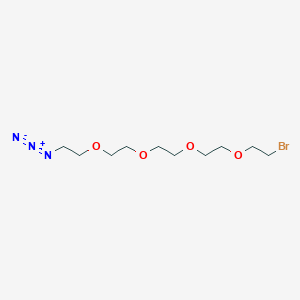

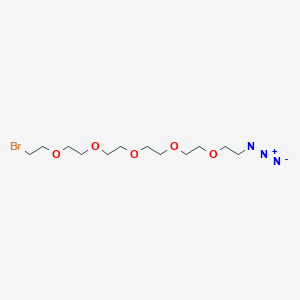
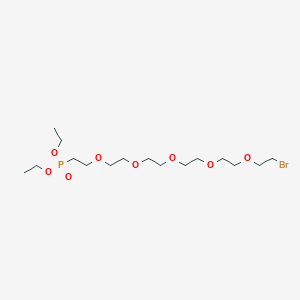
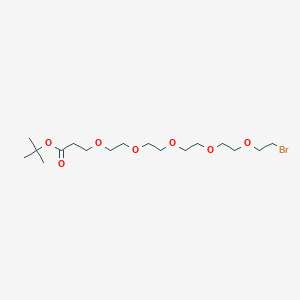

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

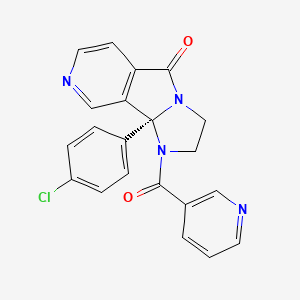
![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
